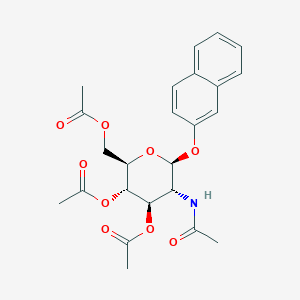

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

説明

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a fluorogenic substrate widely used in various biochemical assays. This compound is particularly notable for its role as a ligand for the enzyme beta-galactosidase, making it valuable in diagnostic applications, food testing, and environmental monitoring .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of 2-deoxy-D-glucopyranose are protected using acetyl groups to form 3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranoside.

Introduction of the Acetamido Group: The 2-position is then modified to introduce the acetamido group, resulting in 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranoside.

Attachment of the Naphthyl Group: Finally, the naphthyl group is attached to the 2-position, yielding the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

化学反応の分析

Types of Reactions

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes several types of chemical reactions:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Oxidation: The naphthyl group can undergo oxidation reactions, forming various oxidized derivatives.

Substitution: The acetamido group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

Hydrolysis: 2-Naphthyl 2-amino-2-deoxy-D-glucopyranoside.

Oxidation: Various oxidized naphthyl derivatives.

Substitution: Compounds with different functional groups replacing the acetamido group.

科学的研究の応用

Enzymatic Applications

1. Ligand for Enzymes

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside serves as a ligand for various enzymes, notably beta-galactosidase. Its structural features allow it to interact effectively with the enzyme's active site, facilitating studies on enzyme kinetics and substrate specificity .

2. Substrate Analog

As a substrate analog, this compound can be utilized to investigate the mechanisms of glycosylation reactions. The acetyl groups on the glucopyranoside moiety enhance its stability and solubility, making it a suitable candidate for in vitro studies of glycosyltransferases .

Glycoscience Research

1. Glycan Synthesis

The compound is instrumental in synthesizing complex glycans. Its structure allows for modifications that can lead to the creation of various glycosylated products, which are crucial in studying cell signaling and recognition processes .

2. Structural Studies

Research involving NMR spectroscopy and X-ray crystallography often employs this compound to elucidate the structures of glycoproteins and glycolipids. Understanding these structures is vital for grasping their biological functions and interactions .

Case Study 1: Beta-Galactosidase Inhibition

A study demonstrated that 2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside could inhibit beta-galactosidase activity in a competitive manner. The inhibition was characterized by measuring the rate of product formation in the presence of varying concentrations of the compound. The results indicated a significant reduction in enzyme activity, suggesting potential applications in therapeutic contexts where modulation of enzyme activity is desired.

Case Study 2: Glycosylation Mechanism Investigation

In another study focused on glycosylation mechanisms, researchers utilized this compound as a substrate to explore the activity of specific glycosyltransferases. The findings revealed insights into substrate preference and catalytic efficiency, contributing to a deeper understanding of glycan biosynthesis pathways.

作用機序

The compound acts as a substrate for beta-galactosidase. Upon enzymatic cleavage, it releases a fluorescent naphthyl derivative, which can be quantitatively measured. This reaction is highly specific and sensitive, making it useful for detecting even low levels of beta-galactosidase activity.

類似化合物との比較

Similar Compounds

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside: Similar in structure but with a methyl group instead of a naphthyl group.

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Similar but with a chloride group at the anomeric position.

Uniqueness

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its naphthyl group, which provides distinct fluorescent properties. This makes it particularly useful in applications requiring sensitive detection and quantification of enzymatic activity .

生物活性

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a glycosyl derivative known for its potential biological activities. This compound, with the molecular formula C25H29NO9 and a molar mass of 487.51 g/mol, has garnered attention for its role in inhibiting specific enzymes and its applications in medicinal chemistry.

The compound is characterized by its complex structure, which includes a naphthyl group and multiple acetylated hydroxyl groups. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C25H29NO9 |

| CAS Number | 190181-66-9 |

| Density | 1.29 g/cm³ (predicted) |

| Boiling Point | 656.8 °C (predicted) |

| pKa | 13.55 (predicted) |

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory activity against various enzymes. A notable study demonstrated that N-(β-D-glucopyranosyl) 3-(2-naphthyl)-propenoic amide derived from this structure was identified as one of the best inhibitors of rabbit muscle glycogen phosphorylase b, with an inhibition constant . This suggests that modifications to the glucopyranoside framework can enhance enzyme inhibition potency.

Case Studies

- Inhibition of Carbonic Anhydrases : A study highlighted the synthesis of glycosyltriazole benzene sulfonamides that demonstrated inhibitory activity against carbonic anhydrases, an important class of enzymes involved in acid-base balance and fluid secretion . The structural similarity to 2-naphthyl derivatives suggests potential for similar applications.

- Glycogen Phosphorylase Inhibition : In another case, derivatives were evaluated for their ability to inhibit glycogen phosphorylase, which plays a crucial role in glucose metabolism. The findings indicated that specific modifications could lead to enhanced inhibitory effects .

Synthesis and Derivatives

The synthesis of 2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside typically involves multi-step organic reactions including acetylation and glycosidation techniques. The ability to modify the acetyl groups allows for the exploration of various biological activities.

特性

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO9/c1-13(26)25-21-23(32-16(4)29)22(31-15(3)28)20(12-30-14(2)27)34-24(21)33-19-10-9-17-7-5-6-8-18(17)11-19/h5-11,20-24H,12H2,1-4H3,(H,25,26)/t20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHFGHQMWZQINE-MRKXFKPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562945 | |

| Record name | Naphthalen-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131531-80-1 | |

| Record name | Naphthalen-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。